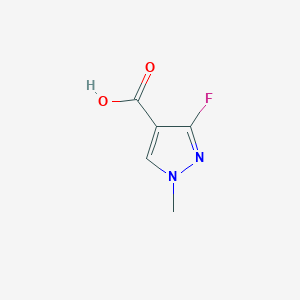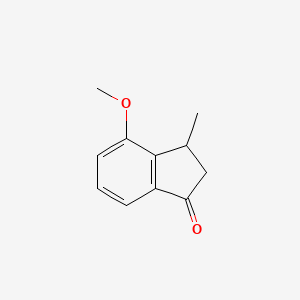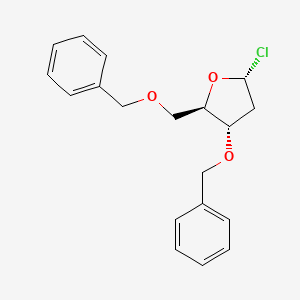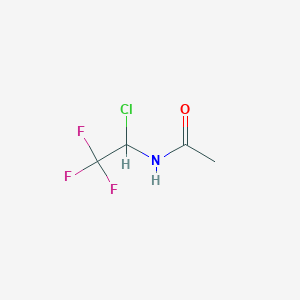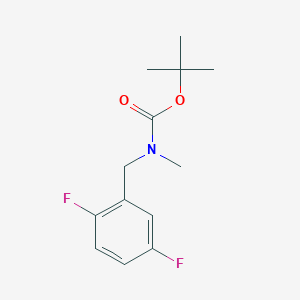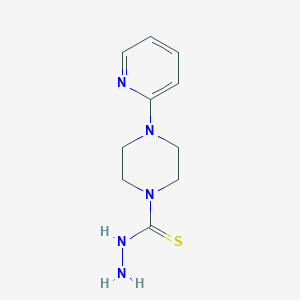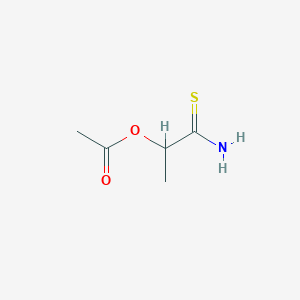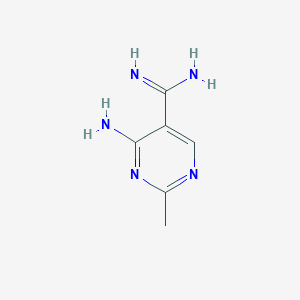
4-Amino-2-methylpyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methylpyrimidine-5-carboximidamide is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of an amino group at the 4-position, a methyl group at the 2-position, and a carboximidamide group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-methylpyrimidine-5-carboximidamide typically involves the reaction of 2-cyano-3-di(lower alkyl)amino acrolein with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium bicarbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-methylpyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines.
Scientific Research Applications
4-Amino-2-methylpyrimidine-5-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-methylpyrimidine-5-carboximidamide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The compound may also interact with nucleic acids, influencing gene expression and cellular processes.
Comparison with Similar Compounds
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 2-Amino-4-methylpyrimidine
- 4-Amino-2-methylpyrimidine-5-carboxylic acid
Comparison: Compared to these similar compounds, 4-Amino-2-methylpyrimidine-5-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N5 |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
4-amino-2-methylpyrimidine-5-carboximidamide |
InChI |
InChI=1S/C6H9N5/c1-3-10-2-4(5(7)8)6(9)11-3/h2H,1H3,(H3,7,8)(H2,9,10,11) |
InChI Key |
QUEUXVDJHBHQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


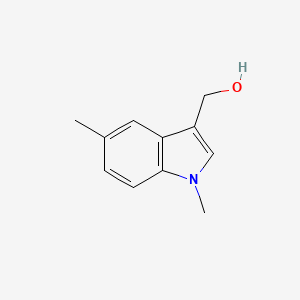

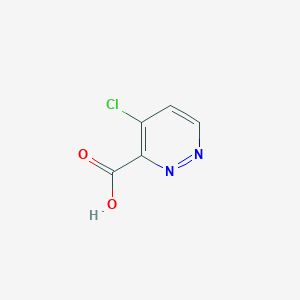
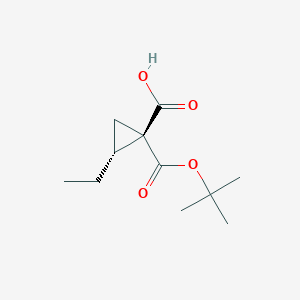
![4-Aminopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12970609.png)
![Benzamide, 4-(iodo-125i)-n-[1-(phenylmethyl)-4-piperidinyl]-](/img/structure/B12970612.png)
